Cas no 1805404-07-2 (3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile)

3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile
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- Inchi: 1S/C11H7F6N/c1-2-7-8(10(12,13)14)3-6(5-18)4-9(7)11(15,16)17/h3-4H,2H2,1H3
- InChI Key: CBJYUEMNBYRWPN-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C=C(C(F)(F)F)C=1CC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 312
- Topological Polar Surface Area: 23.8
- XLogP3: 4.2
3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000309-1g |
3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile |
1805404-07-2 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile Related Literature
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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2. Book reviews
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on 3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile
3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile: A Comprehensive Overview
The compound 3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile (CAS No. 1805404-07-2) is a highly specialized organic chemical with a unique structure that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its benzonitrile core, which is substituted with two trifluoromethyl groups at the 3 and 5 positions and an ethyl group at the 4 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile through a variety of methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the aromatic ring. Researchers have also explored the use of directed metallation techniques to install the trifluoromethyl groups at specific positions, ensuring high regioselectivity. These methods not only enhance the yield of the compound but also pave the way for its scalable production in industrial settings.
The electronic properties of 3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile are heavily influenced by its substituents. The trifluoromethyl groups are strong electron-withdrawing groups (EWGs), which significantly deactivate the aromatic ring and direct subsequent electrophilic substitutions to specific positions. This behavior has been exploited in designing novel heterocyclic compounds with tailored electronic characteristics. For instance, recent studies have demonstrated the use of this compound as a precursor for synthesizing fluorinated quinolones, which exhibit potent antimicrobial activity.
In terms of applications, 3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile has found utility in the development of advanced materials. Its ability to form stable coordination complexes with transition metals has made it a promising candidate for catalytic applications. For example, researchers have reported its use as a ligand in palladium-catalyzed coupling reactions, where it enhances catalytic activity and selectivity. Additionally, this compound serves as a valuable intermediate in the synthesis of fluorinated pharmaceuticals, where its unique electronic profile contributes to drug efficacy and bioavailability.
Recent research has also highlighted the potential of 3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile in energy-related applications. Its fluorinated structure confers high thermal stability and dielectric properties, making it a candidate for use in advanced dielectric materials and energy storage devices. Studies have shown that incorporating this compound into polymer matrices can significantly improve their dielectric constant without compromising mechanical integrity. These findings underscore its versatility across diverse scientific domains.
The synthesis and characterization of 3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile have been extensively documented in recent literature. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. Furthermore, computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns. These studies reveal that the compound exhibits a high degree of planarity due to conjugation within the aromatic ring, which enhances its ability to participate in π–π interactions.
In conclusion, 3,5-Bis(trifluoromethyl)-4-ethylbenzonitrile (CAS No. 1805404-07-2) is a versatile compound with a rich structural framework that lends itself to numerous applications across chemistry and materials science. Its unique combination of substituents provides it with distinctive electronic and steric properties, making it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new synthetic routes and functional applications for this compound, its significance in modern chemistry is expected to grow further.
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